2-Bromo-3-trifluoromethylphenylboronic acid pinacol ester 2-Bromo-3-trifluoromethylphenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2121513-56-0
VCID: VC11673543
InChI: InChI=1S/C13H15BBrF3O2/c1-11(2)12(3,4)20-14(19-11)9-7-5-6-8(10(9)15)13(16,17)18/h5-7H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)(F)F)Br
Molecular Formula: C13H15BBrF3O2
Molecular Weight: 350.97 g/mol

2-Bromo-3-trifluoromethylphenylboronic acid pinacol ester

CAS No.: 2121513-56-0

Cat. No.: VC11673543

Molecular Formula: C13H15BBrF3O2

Molecular Weight: 350.97 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-3-trifluoromethylphenylboronic acid pinacol ester - 2121513-56-0

Specification

CAS No. 2121513-56-0
Molecular Formula C13H15BBrF3O2
Molecular Weight 350.97 g/mol
IUPAC Name 2-[2-bromo-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C13H15BBrF3O2/c1-11(2)12(3,4)20-14(19-11)9-7-5-6-8(10(9)15)13(16,17)18/h5-7H,1-4H3
Standard InChI Key IDUZBJPSTPAOJJ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)(F)F)Br
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)(F)F)Br

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a phenyl ring substituted at the 2-position with bromine and at the 3-position with a trifluoromethyl (-CF₃) group. The boronic acid moiety is protected as a pinacol ester, forming a stable 1,3,2-dioxaborolane ring. This protection enhances the compound’s stability against protodeboronation and oxidation, making it suitable for prolonged storage and rigorous reaction conditions .

Table 1: Key Structural and Physical Properties

PropertyValue/Description
CAS Number2121513-56-0
Molecular FormulaC₁₃H₁₅BBrF₃O₂
Molar Mass350.97 g/mol
Boron Content~3.1% (theoretical)
AppearanceColorless to pale yellow crystalline solid
StabilityStable under inert atmosphere; hygroscopic

The electron-withdrawing trifluoromethyl group significantly influences the compound’s reactivity by polarizing the aromatic ring, directing subsequent cross-coupling reactions to specific positions .

Synthesis and Preparation

General Synthetic Routes

The synthesis of 2-bromo-3-trifluoromethylphenylboronic acid pinacol ester typically proceeds via two primary pathways:

  • Lithiation-Borylation: A 2-bromo-3-trifluoromethylbenzene derivative undergoes lithiation at low temperatures (-78°C) using i-PrMgCl, followed by quenching with boron triethylate (B(OEt)₃). Subsequent esterification with pinacol yields the target compound .

  • Pd-Catalyzed Miyaura Borylation: Direct borylation of 2-bromo-3-trifluoromethylbenzene using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsPurpose
1i-PrMgCl, THF/Et₂O, -78°CGenerate aryl magnesium bromide
2B(OEt)₃, 0°C → RTIntroduce boron moiety
3Pinacol, HCl (aq), RTEsterification
4Column chromatography (PE/EtOAc)Purification

Yields for this method typically range from 50–70%, with purity confirmed via ¹H/¹³C NMR and GC-MS .

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The compound serves as a versatile partner in Suzuki reactions, enabling the construction of biaryl systems. For example, coupling with 4-methoxyphenylboronic acid pinacol ester under Pd(PPh₃)₄ catalysis produces 2-bromo-3-trifluoromethyl-4’-methoxybiphenyl in 85% yield . The bromine substituent remains intact during coupling, allowing sequential functionalization.

Benzyne Generation and Cyclization

In pioneering work by García-López and Greaney, 2-bromophenylboronic esters act as benzyne precursors via Pd-catalyzed elimination. Applying this methodology, 2-bromo-3-trifluoromethylphenylboronic acid pinacol ester undergoes intramolecular cyclization to form trifluoromethyl-substituted triphenylene derivatives, key intermediates in organic electronics .

Equation 1: Benzyne-Mediated Cyclization
2-Bromo-3-CF₃-phenyl-B(pin)Pd(OAc)₂, K₃PO₄Triphenylene-CF₃+Byproducts\text{2-Bromo-3-CF₃-phenyl-B(pin)} \xrightarrow{\text{Pd(OAc)₂, K₃PO₄}} \text{Triphenylene-CF₃} + \text{Byproducts}
Reaction conditions: Toluene, 110°C, 12 h .

Functional Group Compatibility

Exposure RouteProtective Measures
InhalationUse fume hood; wear N95 mask
Skin ContactNitrile gloves; lab coat
StorageArgon atmosphere; desiccator, -20°C

Recent Advances and Future Directions

Catalytic Asymmetric Transformations

Recent efforts focus on enantioselective couplings using chiral Pd catalysts. For instance, (R)-BINAP/Pd systems convert the boronic ester into axially chiral biaryls, potential precursors to pharmaceuticals .

Materials Science Applications

The trifluoromethyl group’s electron-deficient nature makes the compound valuable in synthesizing n-type semiconductors. Hybrid perovskites incorporating boron-aryl motifs exhibit enhanced charge mobility in thin-film transistors .

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